

Comparative Analysis: Suc-AAPF-pNA vs. AC-ALA-ALA-PRO-ALA-PNA

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Compound Focus: AC-Ala-pro-ala-pna

CAS No.: 61596-39-2

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The table below summarizes the key differences between these two peptide p-nitroanilide substrates.

Feature	Suc-AAPF-pNA	AC-ALA-ALA-PRO-ALA-pNA
Full Chemical Name	N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide [1]	N-acetyl-Ala-Ala-Pro-Ala-p-nitroanilide [2]
CAS Number	70967-97-4 [1] [3] [4]	96699-74-0 [2]
Molecular Formula	C ₃₀ H ₃₆ N ₆ O ₉ [1] [3]	C ₂₂ H ₃₀ N ₆ O ₇ [2]
Molecular Weight	624.64 g/mol [1] [3]	490.51 g/mol [2]
Core Application	Substrate for chymotrypsin-like activity [4]	Information not specifically available in search results
Enzymatic Targets	Chymotrypsin, Human Pancreatic Elastase 2, Cathepsin G, Chymase, Prostate-Specific Antigen (PA) [1] [4]	Information not specifically available in search results

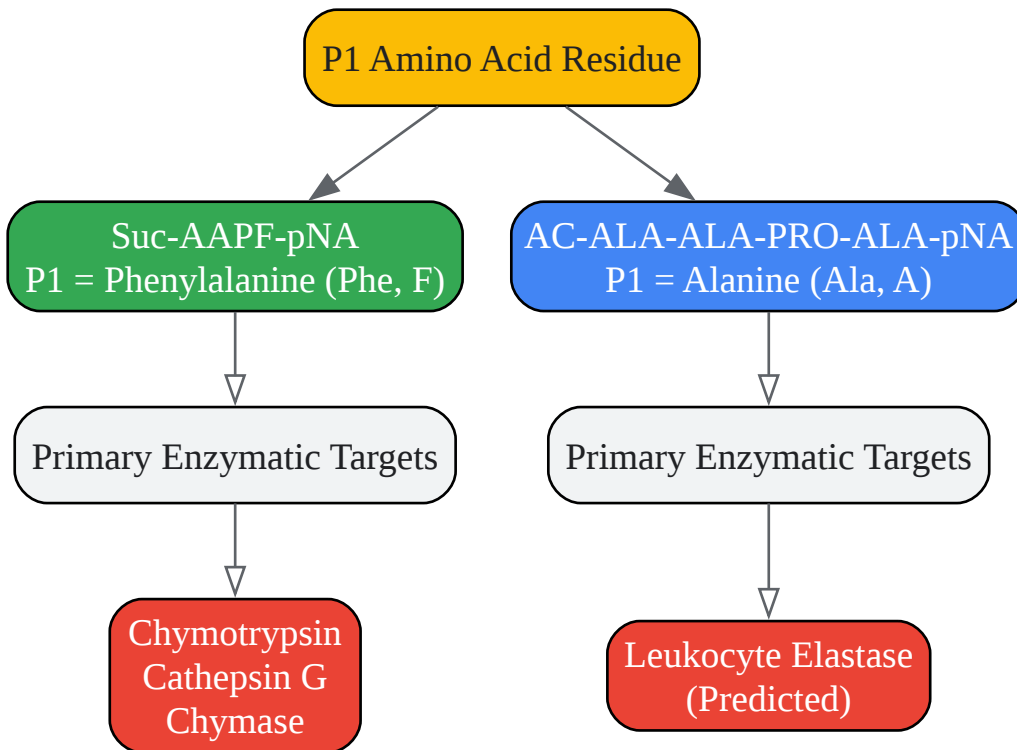
Feature	Suc-AAPF-pNA	AC-ALA-ALA-PRO-ALA-pNA
Key Residue (P1)	Phenylalanine (Phe, F) [1]	Alanine (Ala, A) [2]
Mechanism & Assay Use	Standard substrate for peptidyl prolyl <i>cis-trans</i> isomerases (PPIases) [4]	Information not specifically available in search results

Structural Basis for Functional Differences

The key difference lies in the amino acid residue preceding the cleavable p-nitroanilide bond (the P1 position). Suc-AAPF-pNA has a **Phenylalanine (Phe)** at the P1 position, which has a large, hydrophobic benzyl side chain. This structure makes it a specific substrate for enzymes that cleave after bulky, aromatic residues, such as **chymotrypsin** and related serine proteases [1] [4].

In contrast, AC-ALA-ALA-PRO-ALA-pNA has an **Alanine (Ala)** at the P1 position, which has a small, non-bulky methyl side chain [2]. This suggests it is designed for enzymes with a different specificity, such as **leukocyte elastase** or other proteases that prefer small, neutral amino acids at the P1 site. The different N-terminal capping groups (Succinyl vs. Acetyl) can also influence the substrate's solubility and binding affinity.

This relationship between structure and function can be visualized in the following diagram:



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Experimental Protocols for Suc-AAPF-pNA

The search results provide practical information for working with Suc-AAPF-pNA, which can serve as a reference for developing assays for similar substrates.

Sample Preparation and Solubility

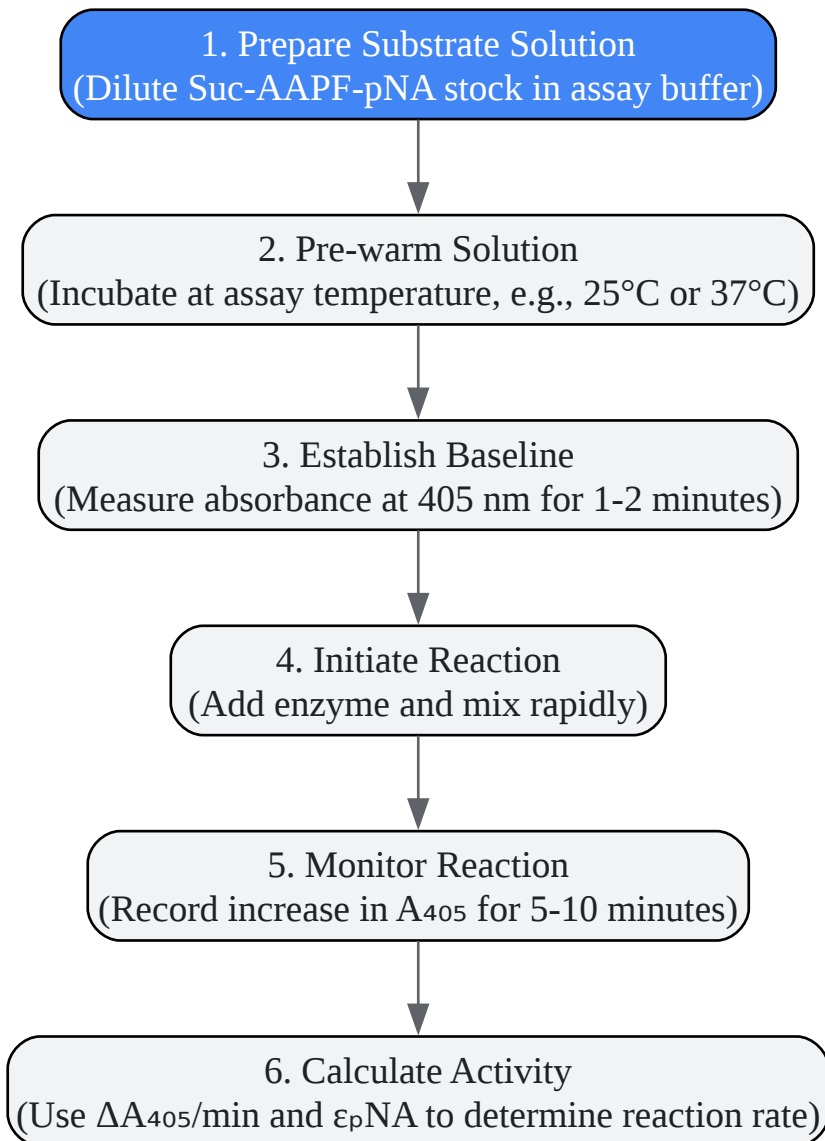
Suc-AAPF-pNA is typically prepared as a stock solution in **DMSO** due to its high solubility. A common working concentration is around **80 mg/mL (128.07 mM)** [3]. For kinetic assays, this stock is diluted into the appropriate aqueous buffer.

Example Formulations for In Vivo Studies:

- **Formulation 1:** 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
- **Formulation 2:** 10% DMSO + 90% (20% SBE- β -CD in Saline) [1]

Standard Kinetic Assay Workflow

A typical continuous spectrophotometric assay to measure enzyme activity using Suc-AAPF-pNA would follow these steps [1]:



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Key Assay Parameters:

- **Wavelength:** 405 nm to detect the release of p-nitroaniline (pNA) [3].
- **Kinetic Constant:** The reported Michaelis constant (K_m) for Suc-AAPF-pNA is 1.7 mM [1].
- **Application Note:** This substrate is particularly valuable for **uncoupled, protease-free assays of peptidyl prolyl cis-trans isomerase (PPIase) activity**, as the isomerization of the Ala-Pro peptide

bond is the rate-limiting step for hydrolysis [4].

A Guide for Researchers

- **For Chymotrypsin-like Activity: Suc-AAPF-pNA** is a well-characterized, commercially available standard. Its P1 Phe residue makes it ideal for probing enzymes with a specificity for large, hydrophobic amino acids [4].
- **For Leukocyte Elastase-like Activity:** While not fully detailed in the search results, **AC-ALA-ALA-PRO-ALA-pNA** is structurally designed for enzymes that prefer small, aliphatic residues like Alanine at the P1 position. Researchers should consult specialized literature or supplier data sheets for confirmed kinetic parameters.
- **Assay Development:** The protocols for Suc-AAPF-pNA provide an excellent template. The core principle of monitoring pNA release at **405 nm** is universally applicable to all peptide-pNA substrates.

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References

1. - Suc - AAPF | CAS#: 70967-97-4 | chromogenic p-nitroanilide... pNA [invochem.com]

2. - AC - ALA - ALA - PRO - ALA | 96699-74-0 PNA [chemicalbook.com]

3. - Suc - AAPF | pNA - Suc - Ala - Ala -Phe- Pro | Dye | TargetMol pNA [targetmol.com]

4. Bachem Suc - Ala - Ala - Pro -Phe- pNA , Quantity: Each... | Fisher Scientific [fishersci.com]

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[<https://www.smolecule.com/products/b688722#comparing-ac-ala-pro-ala-pna-with-suc-aapf-pna>]

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